Ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate
CAS No.: 328025-21-4
Cat. No.: VC21506415
Molecular Formula: C11H14N2O4S
Molecular Weight: 270.31g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 328025-21-4 |
|---|---|
| Molecular Formula | C11H14N2O4S |
| Molecular Weight | 270.31g/mol |
| IUPAC Name | ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate |
| Standard InChI | InChI=1S/C11H14N2O4S/c1-2-17-10(15)6-5-9(14)12-13-11(16)8-4-3-7-18-8/h3-4,7H,2,5-6H2,1H3,(H,12,14)(H,13,16) |
| Standard InChI Key | NAIMCCGZUZFUHB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1 |
| Canonical SMILES | CCOC(=O)CCC(=O)NNC(=O)C1=CC=CS1 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure integrates three critical functional groups:
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Ethyl ester: Enhances solubility and bioavailability.
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Hydrazinyl group: Facilitates hydrogen bonding and interaction with biological targets.
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Thiophene ring: Imparts aromaticity and electronic stability, common in pharmacologically active compounds.
The IUPAC name, ethyl 4-oxo-4-[2-(thiophene-2-carbonyl)hydrazinyl]butanoate, reflects its systematic arrangement (Table 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 328025-21-4 |
| Molecular Formula | C₁₁H₁₄N₂O₄S |
| Molecular Weight | 270.31 g/mol |
| Key Functional Groups | Ester, ketone, hydrazine, thiophene |
Synthesis and Optimization
Reaction Pathway
The synthesis involves a condensation reaction between ethyl acetoacetate and thiophene-2-carboxylic acid hydrazide under controlled conditions. Catalysts such as acetic acid improve yield, while solvents like ethanol balance reactivity and solubility.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Reactants | Ethyl acetoacetate, thiophene-2-carboxylic acid hydrazide |
| Catalyst | Acetic acid |
| Solvent | Ethanol |
| Temperature | 60–80°C |
| Yield | 60–75% (estimated) |
Industrial Scalability
Industrial production may employ continuous flow reactors to maintain optimal temperature and stoichiometric ratios. Post-synthesis purification via recrystallization or chromatography ensures high purity.
Biological Activity and Mechanisms
Table 3: Hypothesized Anticancer Effects
| Mechanism | Observed Outcome (Analogous Compounds) |
|---|---|
| Apoptosis | Caspase-3 activation, DNA fragmentation |
| Cell cycle arrest | G1/S phase blockade |
Antimicrobial Properties
The thiophene ring’s electron-rich structure may interfere with bacterial cell wall synthesis or enzyme function. Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains are potential targets.
Comparative Analysis with Analogues
Thiophene Derivatives
Compared to simpler thiophene-based molecules, this compound’s hydrazinyl group enhances binding affinity to biological receptors. For example:
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Thiophene-2-carboxylic acid: Lacks the hydrazine bridge, reducing its interaction with cellular targets.
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Ethyl acetoacetate: Serves as a precursor but exhibits no intrinsic bioactivity.
Future Directions and Challenges
Research Gaps
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Mechanistic studies: Detailed proteomic or genomic analyses are needed to identify molecular targets.
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Toxicity profiling: In vitro and in vivo assessments of cytotoxicity and off-target effects.
Derivative Development
Functionalizing the hydrazinyl group (e.g., introducing alkyl or aryl substituents) could modulate solubility and potency.
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